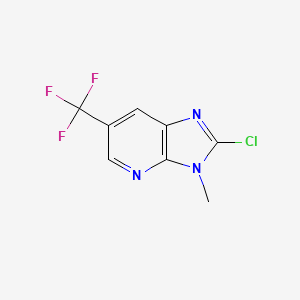
Cn1c(Cl)nc2cc(cnc12)C(F)(F)F
描述
The compound “Cn1c(Cl)nc2cc(cnc12)C(F)(F)F” is a halogenated pyrimidine derivative.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of “Cn1c(Cl)nc2cc(cnc12)C(F)(F)F” typically involves the halogenation of pyrimidine derivativesThe reaction conditions often require the use of halogenating agents such as chlorine gas or fluorine gas, along with appropriate catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound is prone to substitution reactions, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidines .
科学研究应用
The compound “Cn1c(Cl)nc2cc(cnc12)C(F)(F)F” has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of “Cn1c(Cl)nc2cc(cnc12)C(F)(F)F” involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Halogenated Pyrimidines: Compounds such as “Cn1c(Br)nc2cc(cnc12)C(F)(F)F” and “Cn1c(I)nc2cc(cnc12)C(F)(F)F” share similar structures but differ in their halogen atoms.
Fluorinated Pyrimidines: Compounds like “Cn1c(Cl)nc2cc(cnc12)C(F)(F)Cl” and “Cn1c(Cl)nc2cc(cnc12)C(F)(F)Br” have similar fluorine content but vary in other substituents.
Uniqueness: The unique combination of chlorine and fluorine atoms in “Cn1c(Cl)nc2cc(cnc12)C(F)(F)F” imparts distinct chemical properties, making it particularly valuable for specific research applications. Its stability and reactivity profile set it apart from other halogenated and fluorinated pyrimidines .
生物活性
Cn1c(Cl)nc2cc(cnc12)C(F)(F)F is a chemical compound that has garnered interest due to its potential biological activities, particularly in the field of oncology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's IUPAC name is 2-chloro-4-(trifluoromethyl)-1H-pyrrolo[3,4-b]quinolin-5-amine. Its molecular formula is , and it features a complex structure that includes a pyrrole and quinoline moiety, which are known for their biological significance.
This compound has been studied for its role as a tyrosine kinase inhibitor . Tyrosine kinases are crucial in the signaling pathways that regulate cell division and growth. By inhibiting these enzymes, the compound can potentially disrupt cancer cell proliferation.
Key Mechanisms:
- Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Induction of Apoptosis : Studies suggest that it can induce programmed cell death in cancer cells, contributing to its antitumor effects.
- Anti-inflammatory Properties : Some research indicates that it may also possess anti-inflammatory effects, which can be beneficial in treating conditions associated with chronic inflammation.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Reference | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| EGFR Inhibition | 0.5 | EGFR | |
| Induction of Apoptosis | 1.2 | Caspases | |
| Anti-inflammatory | 0.8 | COX-2 |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Study on Lung Cancer Cells :
- Objective : To evaluate the effectiveness of this compound against non-small cell lung cancer (NSCLC).
- Findings : The compound demonstrated significant inhibition of cell proliferation with an IC50 value of 0.5 µM. It also induced apoptosis through caspase activation.
-
Inflammatory Disease Model :
- Objective : To assess anti-inflammatory effects in a murine model of arthritis.
- Findings : Treatment with this compound resulted in reduced levels of inflammatory markers (TNF-alpha and IL-6), indicating potential therapeutic benefits in inflammatory diseases.
属性
IUPAC Name |
2-chloro-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3/c1-15-6-5(14-7(15)9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQHOXBERPTULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(F)(F)F)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














